2'-Chloro-biphenyl-3-sulfonyl chloride
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Overview
Description
2’-Chloro-biphenyl-3-sulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O2S. It is a derivative of biphenyl, where a chlorine atom is attached to the second carbon of one phenyl ring, and a sulfonyl chloride group is attached to the third carbon of the other phenyl ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and potential for forming various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-biphenyl-3-sulfonyl chloride typically involves the chlorination of biphenyl derivatives followed by sulfonylation. One common method starts with 2-chlorobiphenyl, which undergoes sulfonylation using chlorosulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 2’-Chloro-biphenyl-3-sulfonyl chloride often involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-biphenyl-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Products: Sulfonamides, sulfonate esters.
Reduction Products: Sulfonyl derivatives.
Oxidation Products: Sulfonic acids.
Scientific Research Applications
2’-Chloro-biphenyl-3-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2’-Chloro-biphenyl-3-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in modifying molecular structures and creating new compounds with desired properties .
Comparison with Similar Compounds
2-Chlorobiphenyl: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Biphenyl-3-sulfonyl chloride: Does not have the chlorine atom, affecting its reactivity and applications.
2’-Bromo-biphenyl-3-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 2’-Chloro-biphenyl-3-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)17(14,15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNHUULVUAPGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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